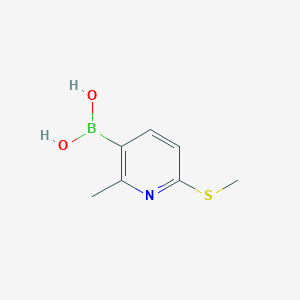

2-Methyl-6-(methylthio)-3-pyridylboronic acid

Description

2-Methyl-6-(methylthio)-3-pyridylboronic acid (CAS: 321438-86-2) is a boronic acid derivative with a pyridine backbone substituted by a methyl group at the 2-position and a methylthio (-SMe) group at the 6-position. Its molecular formula is C₆H₈BNO₂S, and it has a molecular weight of 169.01 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The methylthio substituent introduces unique electronic and steric properties, distinguishing it from other pyridylboronic acids.

Properties

IUPAC Name |

(2-methyl-6-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNCHYTZJHELPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210334 | |

| Record name | Boronic acid, B-[2-methyl-6-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-60-1 | |

| Record name | Boronic acid, B-[2-methyl-6-(methylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methyl-6-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)-3-pyridylboronic acid typically involves the reaction of 2-methyl-6-(methylthio)-3-pyridine with a boron-containing reagent. One common method is the reaction of the pyridine derivative with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-6-(methylthio)-3-pyridylboronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods often focus on maximizing the purity of the final product while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)-3-pyridylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridyl ring .

Scientific Research Applications

Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Methyl-6-(methylthio)-3-pyridylboronic acid is in Suzuki-Miyaura coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Mechanism : The compound acts as a boronic acid partner in cross-coupling reactions with aryl halides or pseudo-halides, enabling the formation of biaryl compounds.

- Efficiency : Studies have shown that using boronic acids like 2-Methyl-6-(methylthio)-3-pyridylboronic acid can yield products in high efficiency (often exceeding 90%) under optimized conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | >90 | Pd catalyst, base (Cs2CO3) |

| Cross-Coupling with Aryl Halides | 85-100 | Pd(dppf)Cl2, base (Cs2CO3) |

Biological Applications

2.1 Anticancer Activity

Recent research has highlighted the potential of boronic acids, including 2-Methyl-6-(methylthio)-3-pyridylboronic acid, in cancer treatment. These compounds can modulate cytokine biosynthesis, which is crucial for immune response regulation.

- Mechanism of Action : The compound may induce or inhibit cytokine production, affecting tumor growth and metastasis.

- Testing : In vitro studies with mouse macrophage cell lines have demonstrated its ability to inhibit tumor necrosis factor (TNF) production at specific concentrations .

2.2 Diabetes Management

Boronic acids have also been explored for their role in managing diabetes by targeting glucose transport mechanisms. The unique structure of 2-Methyl-6-(methylthio)-3-pyridylboronic acid allows it to interact with glucose molecules selectively.

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-Methyl-6-(methylthio)-3-pyridylboronic acid in various applications:

- Study on Cytokine Modulation : A study indicated that this compound could enhance interferon production in human peripheral blood mononuclear cells (PBMCs), suggesting its potential as an immune response modifier .

- Cancer Treatment Research : Another research effort focused on its application in treating neoplastic diseases by administering effective doses to observe changes in tumor behavior .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)-3-pyridylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-Methyl-6-(methylthio)-3-pyridylboronic acid

2-Methoxy-5-pyridineboronic Acid (CAS: 163105-89-3)

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS: 1429874-11-2)

6-Methylpyridin-3-ylboronic Acid Hydrochloride (CAS: 2096333-73-0)

- Substituents : Methyl (6-position).

- Electronic Effects : Lacks the methylthio group, resulting in reduced steric bulk and altered electronic properties. The hydrochloride salt enhances solubility in polar solvents.

- Molecular Weight: Not explicitly stated but estimated to be ~175 g/mol (based on formula C₆H₈BNO₂·HCl) .

Structural Analogs with Thioether Modifications

(6-(Ethylthio)pyridin-3-yl)boronic Acid

(6-(Phenylthio)pyridin-3-yl)boronic Acid

- Substituents : Phenylthio (-SPh, 6-position).

- Key Difference : The bulky aromatic group introduces significant steric effects and alters solubility (lipophilic vs. hydrophilic).

- Similarity Score : 0.87 .

Biological Activity

2-Methyl-6-(methylthio)-3-pyridylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, which is crucial for synthesizing complex organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

2-Methyl-6-(methylthio)-3-pyridylboronic acid has the following chemical characteristics:

- Molecular Formula : C₈H₈BNO₂S

- Molecular Weight : 195.03 g/mol

- Structure : It features a pyridine ring substituted with a methylthio group and a boronic acid functional group.

The biological activity of 2-Methyl-6-(methylthio)-3-pyridylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors. The boronic acid moiety can modulate enzymatic activity by acting as an inhibitor or an activator, depending on the target.

Anticancer Activity

Recent studies have indicated that 2-Methyl-6-(methylthio)-3-pyridylboronic acid exhibits significant anticancer properties. For instance, it has been reported to inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a reduction of cell viability in breast cancer cell lines by approximately 70% at concentrations of 10 µM after 48 hours. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Another area of interest is its antimicrobial properties. Research has shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 2-Methyl-6-(methylthio)-3-pyridylboronic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methylthio group significantly influence the biological activity of the compound. For example, replacing the methylthio group with other substituents altered both potency and selectivity towards different biological targets.

Key Findings:

- The presence of the methylthio group is crucial for maintaining high levels of biological activity.

- Substitutions at the pyridine ring can enhance or diminish activity depending on their electronic and steric properties.

Comparative Studies

Comparative studies with other boronic acids have shown that 2-Methyl-6-(methylthio)-3-pyridylboronic acid exhibits superior activity against certain cancer cells compared to similar compounds lacking the methylthio substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-(methylthio)-3-pyridylboronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated pyridine precursors. For example, bromination of 2-methyl-6-(methylthio)pyridine followed by transmetallation with boronic esters (e.g., pinacol borane) under palladium catalysis. Purification typically involves recrystallization or column chromatography to isolate the boronic acid .

- Key Considerations : Optimize reaction temperature (60–90°C) and stoichiometry of the palladium catalyst (e.g., Pd(PPh₃)₄) to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC).

Q. What are the critical physicochemical properties of this compound for experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially in methanol/water mixtures. Insoluble in nonpolar solvents like hexane .

- Stability : Moisture-sensitive; store under inert gas (argon/nitrogen) at –20°C. Degrades in acidic conditions (pH <5), requiring buffered solutions for aqueous reactions .

- Reactivity : The boronic acid group enables Suzuki coupling, while the methylthio substituent may influence electron density and steric effects .

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylthio group at C6, boronic acid at C3). Key peaks: δ ~8.5 ppm (pyridyl H), δ ~2.5 ppm (methylthio S–CH₃) .

- X-ray Diffraction : Resolve crystal structure to verify regiochemistry and bond angles .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., des-methylthio byproducts) .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The methylthio (–SMe) group acts as a weak electron-withdrawing substituent, reducing electron density at the pyridine ring. This may slow oxidative addition in Suzuki coupling but improve regioselectivity .

- Comparative studies with unsubstituted 3-pyridylboronic acid show lower yields (10–15% reduction) for the methylthio derivative, likely due to steric hindrance during transmetallation .

- Experimental Optimization : Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Pre-activate the boronic acid with bases (e.g., K₂CO₃) to mitigate hydrolysis .

Q. What are the stability challenges of this compound under biorelevant conditions (e.g., physiological pH)?

- Degradation Pathways :

- Hydrolysis of the boronic acid group occurs at pH <5, forming boric acid and pyridine derivatives. At pH >8, protodeboronation may compete with coupling reactions .

- Mitigation Strategies :

- Use phosphate-buffered saline (PBS, pH 7.4) for biological assays. For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities for pyridylboronic acids—how to reconcile?

- Context : Binding constants (K) for sialic acid interactions vary across studies (e.g., 3-pyridylboronic acid: K = 120–180 M⁻¹ at pH 6.5 vs. methylthio derivatives: K = 80–100 M⁻¹) .

- Resolution : Differences arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols:

Use isotonic buffers (e.g., 150 mM NaCl).

Control temperature (25°C ± 1°C).

Validate results via orthogonal methods (e.g., isothermal titration calorimetry) .

Methodological Recommendations

Q. How to design a Suzuki coupling reaction using this compound for heterocyclic biaryl synthesis?

- Protocol :

Substrate : Pair with aryl halides (e.g., 4-bromobenzaldehyde).

Catalyst System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2 equiv).

Solvent : Dioxane/water (4:1 v/v).

Reaction Time : 12–18 hours at 80°C .

- Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.